ethyl 3-{7-[2-(benzyloxy)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate
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Overview
Description
Ethyl 3-{7-[2-(benzyloxy)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate is a synthetic organic compound belonging to the class of chromen-2-one derivatives. This compound is characterized by its complex structure, which includes a chromen-2-one core, an ethyl ester group, and a benzyloxy substituent. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-{7-[2-(benzyloxy)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the chromen-2-one core, followed by the introduction of the benzyloxy group and the ethyl ester group. The key steps include:
Formation of the Chromen-2-one Core: This can be achieved through the condensation of a suitable phenol derivative with an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via nucleophilic substitution reactions, where a benzyl halide reacts with a hydroxyl group on the chromen-2-one core.
Esterification: The ethyl ester group is typically introduced through esterification reactions, where the carboxylic acid derivative of the chromen-2-one core reacts with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of more efficient catalysts to improve yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-{7-[2-(benzyloxy)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce double bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents or to replace existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
Ethyl 3-{7-[2-(benzyloxy)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential pharmacological activities, such as anti-inflammatory, antioxidant, and anticancer properties.
Biological Research: It is used as a probe to study various biological processes and pathways, including enzyme inhibition and receptor binding.
Chemical Biology: The compound serves as a tool for chemical biology studies, helping to elucidate the mechanisms of action of various biological targets.
Industrial Applications: It is explored for its potential use in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of ethyl 3-{7-[2-(benzyloxy)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: It can inhibit the activity of certain enzymes, leading to changes in metabolic pathways and cellular processes.
Receptor Binding: The compound may bind to specific receptors on the cell surface or within the cell, triggering signaling cascades that result in various biological effects.
Reactive Oxygen Species (ROS) Modulation: It may modulate the levels of reactive oxygen species, thereby influencing oxidative stress and related cellular responses.
Comparison with Similar Compounds
Ethyl 3-{7-[2-(benzyloxy)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate can be compared with other similar compounds, such as:
Ethyl 3-{7-[2-(benzyloxy)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}butanoate: This compound has a similar structure but with a butanoate ester group instead of a propanoate ester group.
Mthis compound: This compound has a methyl ester group instead of an ethyl ester group.
Ethyl 3-{7-[2-(benzyloxy)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate: This compound has an acetate ester group instead of a propanoate ester group.
The uniqueness of this compound lies in its specific ester group and the overall structure, which may confer distinct biological activities and chemical properties compared to its analogs.
Properties
Molecular Formula |
C24H24O7 |
---|---|
Molecular Weight |
424.4 g/mol |
IUPAC Name |
ethyl 3-[4-methyl-2-oxo-7-(2-oxo-2-phenylmethoxyethoxy)chromen-3-yl]propanoate |
InChI |
InChI=1S/C24H24O7/c1-3-28-22(25)12-11-20-16(2)19-10-9-18(13-21(19)31-24(20)27)29-15-23(26)30-14-17-7-5-4-6-8-17/h4-10,13H,3,11-12,14-15H2,1-2H3 |
InChI Key |
PHPRXVQZASEBSG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC1=C(C2=C(C=C(C=C2)OCC(=O)OCC3=CC=CC=C3)OC1=O)C |
Origin of Product |
United States |
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